N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
Description
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a compound with a complex structure that includes a pyrazole ring, a pyrrolidinone moiety, and an ethoxyethyl linker.
Properties
IUPAC Name |
N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-2,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4/c1-10-9-11(17(2)16-10)14(21)15-5-7-22-8-6-18-12(19)3-4-13(18)20/h9H,3-8H2,1-2H3,(H,15,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWDXVDHTUGWBMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NCCOCCN2C(=O)CCC2=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrrolidinone moiety: This can be achieved through the reaction of succinic anhydride with an amine to form the pyrrolidinone ring.
Attachment of the ethoxyethyl linker: This step involves the reaction of the pyrrolidinone derivative with an ethoxyethyl halide under basic conditions.
Formation of the pyrazole ring: The final step involves the cyclization of the intermediate with a suitable hydrazine derivative to form the pyrazole ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
Chemical Reactions Analysis
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as piperidine or triethylamine. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of specific enzymes and receptors, making it a valuable tool in biochemical studies.
Mechanism of Action
The mechanism of action of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. It has been shown to inhibit voltage-gated sodium channels and Cav 1.2 (L-type) calcium channels, which are crucial for the propagation of electrical signals in neurons. This inhibition reduces neuronal excitability, leading to its anticonvulsant and antinociceptive effects .
Comparison with Similar Compounds
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:
2-(2,5-dioxopyrrolidin-1-yl)propanamides: These compounds also interact with voltage-gated sodium channels and calcium channels but may have different pharmacokinetic properties.
2-cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamide: This compound is used in the synthesis of various heterocyclic derivatives and has shown potential biological activity.
2-(2,5-dioxopyrrolidin-1-yl)-2-phenylacetamides: These compounds have been investigated for their anticonvulsant properties and may offer different therapeutic profiles.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Biological Activity
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a complex organic compound that has attracted attention in various fields of scientific research due to its unique structural properties and potential biological activities. This compound features a pyrazole core linked to a dioxopyrrolidine moiety, which is known for its diverse biological effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological pathways. The pyrazole and dioxopyrrolidine moieties are thought to modulate enzyme activities, particularly those involved in oxidative stress and inflammation responses.
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The dioxopyrrolidine component is believed to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for potential therapeutic applications in diseases associated with oxidative damage.
Anti-inflammatory Effects
Studies have shown that derivatives of pyrazole compounds possess anti-inflammatory effects. The presence of the pyrazole ring in this compound may contribute to inhibiting pro-inflammatory cytokines and enzymes like COX-1 and COX-2, which are critical in inflammatory pathways .
Study 1: Monoclonal Antibody Production
A study investigated the effects of similar compounds on the production of monoclonal antibodies (mAbs) in Chinese hamster ovary (CHO) cells. The results indicated that compounds with a 2,5-dioxopyrrolidine structure improved mAb production by enhancing cell viability and increasing glucose uptake rates. Specifically, it was found that the addition of such compounds could increase mAb yields significantly while maintaining cell health .
Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study on related pyrazole derivatives revealed that specific substitutions on the pyrazole ring enhanced biological activity. For instance, modifications that increased lipophilicity or introduced electron-withdrawing groups resulted in improved anti-inflammatory profiles and higher selectivity for COX enzymes .
Comparative Analysis
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide, and how can they be methodologically addressed?
- Answer : The compound’s synthesis involves multi-step routes requiring precise control of reactive intermediates. For example, the pyrazole-carboxamide core must be functionalized with the 2,5-dioxopyrrolidinyl-ethoxy-ethyl side chain, which is sensitive to hydrolysis. Methodological solutions include:
- Stepwise coupling : Use of coupling agents (e.g., EDC/HOBt) under inert atmosphere to minimize side reactions .
- pH and temperature control : Maintain pH 7–8 and temperatures below 40°C during amide bond formation to prevent decomposition .
- Purification : Employ gradient elution in reverse-phase HPLC to isolate the product from unreacted starting materials .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s purity and structural integrity?
- Answer :
- NMR : 1H/13C NMR to confirm the presence of the pyrazole ring (δ 6.8–7.2 ppm for aromatic protons) and the dioxopyrrolidinyl group (δ 2.5–3.5 ppm for methylene protons) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 350–360 range) .
- FT-IR : Peaks at 1650–1700 cm⁻¹ (amide C=O) and 1740–1780 cm⁻¹ (pyrrolidinone C=O) confirm functional groups .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced biological activity?
- Answer :
- DFT calculations : Optimize the compound’s geometry to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity or target binding .
- Molecular docking : Screen against biological targets (e.g., kinases) using software like AutoDock Vina. For example, the pyrazole-carboxamide moiety may form hydrogen bonds with ATP-binding pockets .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize derivatives .
Q. How can contradictory data in biological activity assays (e.g., IC50 variability) be systematically resolved?
- Answer : Contradictions may arise from assay conditions or impurity interference. Mitigation strategies include:
- Standardized protocols : Use identical cell lines (e.g., HEK293) and solvent controls (e.g., DMSO ≤0.1%) across experiments .
- Dose-response validation : Repeat assays with purified batches (≥95% purity) and validate via orthogonal methods (e.g., SPR for binding affinity) .
- Meta-analysis : Apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers or batch-specific artifacts .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Answer :
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) on the dioxopyrrolidinyl moiety to enhance aqueous solubility .
- Formulation : Use lipid-based nanoemulsions or cyclodextrin complexes to improve intestinal absorption .
- PK/PD modeling : Predict pharmacokinetics using tools like GastroPlus to adjust dosing regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
